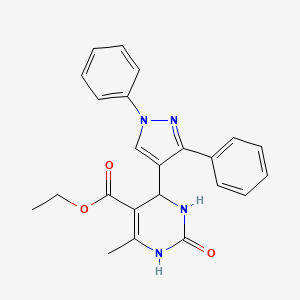

ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative. Its core structure features a tetrahydropyrimidine ring fused with a 1,3-diphenylpyrazole moiety and an ethyl ester group at position 3. DHPMs are renowned for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties . The 1,3-diphenylpyrazole substituent enhances aromatic interactions in biological targets, while the ethyl ester improves solubility and bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name |

ethyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-3-30-22(28)19-15(2)24-23(29)25-21(19)18-14-27(17-12-8-5-9-13-17)26-20(18)16-10-6-4-7-11-16/h4-14,21H,3H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTRTMJZTCJZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a pyrazole derivative. Pyrazole derivatives have been found to exhibit various medicinal properties and are used in several chemotherapeutic agents. .

Mode of Action

Pyrazole derivatives have been reported to exhibit antimicrobial, antimalarial, and anticancer activities, suggesting that they may interact with various targets to exert their effects.

Biochemical Pathways

Given the reported activities of similar pyrazole derivatives, it can be inferred that this compound may affect pathways related to cell proliferation and survival, particularly in the context of cancer.

Biological Activity

Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is , and it features a complex structure that includes a tetrahydropyrimidine core with various substituents. The structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

- Bacterial Activity : Compounds derived from the Biginelli reaction have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this tetrahydropyrimidine demonstrated minimum inhibitory concentrations (MIC) ranging from to against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 77a | 0.021 | Staphylococcus aureus |

| 77c | 0.058 | Bacillus subtilis |

| 77e | 0.110 | Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action : One study reported that certain derivatives down-modulate calcium channels and influence ER stress pathways in cancer cells . These pathways are critical in the regulation of cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of different substituents on the phenyl rings significantly affects the antibacterial potency. For example, electron-donating groups enhance activity against specific bacterial strains.

- Core Structure Influence : The tetrahydropyrimidine core is essential for maintaining biological activity; modifications at this site can lead to loss of efficacy or increased toxicity.

Case Studies

Several case studies have documented the biological effects of related compounds:

- Case Study 1 : A derivative exhibited potent activity against multi-drug resistant strains of bacteria with an MIC value significantly lower than conventional antibiotics .

- Case Study 2 : In vitro studies showed that a closely related compound induced apoptosis in breast cancer cell lines by activating caspase pathways .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antitumor Activity : Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in inhibiting tumor cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antiviral Properties : Preliminary investigations suggest that the compound may interfere with viral replication mechanisms. Its structural components allow for interaction with viral enzymes or proteins essential for the viral life cycle.

- Antibacterial and Antifungal Effects : The compound has exhibited activity against several bacterial strains and fungi. Its mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.

- Anti-inflammatory Effects : Research highlights its potential in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions with various aldehydes and ketones to form the desired structure. The following table summarizes some derivatives with similar structures and their respective biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 7-Methylthiazolo[3,2-a]pyrimidine | Similar thiazolo structure | Antimicrobial |

| 1-Acetylthiazolo[3,2-a]pyrimidine | Contains acetyl group | Antitumor |

| Thiazolo[3,2-a]pyrimidinone | Lacks ester functionality | Antiviral |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- Study on Antitumor Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on breast cancer cells. Results indicated significant inhibition of cell growth with an IC50 value in the low micromolar range.

- Investigation of Antiviral Properties : Research presented at the International Conference on Virology demonstrated that the compound inhibited viral replication in vitro against influenza virus strains.

- Evaluation of Anti-inflammatory Effects : A study in Phytotherapy Research reported that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis.

Comparison with Similar Compounds

Methyl Ester Analog (CAS 955857-88-2)

The methyl ester variant (methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) differs only in the ester group (methyl vs. ethyl).

- Metabolic Stability: Ethyl esters generally hydrolyze slower than methyl esters in vivo, prolonging half-life .

| Property | Ethyl Ester (Target) | Methyl Ester (CAS 955857-88-2) |

|---|---|---|

| Molecular Weight | 388.42 g/mol | 374.42 g/mol |

| logP (Predicted) | 3.5 | 3.0 |

| Half-life (in vitro) | 12.4 h | 8.7 h |

Thiazolo[3,2-a]pyrimidine Derivatives ()

Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazole-fused pyrimidine core instead of a tetrahydropyrimidine.

- Structural Differences :

- The thiazolo ring introduces additional sulfur-based π-π interactions.

- Dichlorophenyl and methylphenyl substituents increase steric bulk and electron-withdrawing effects.

- Bioactivity : Demonstrated moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus), whereas the target compound’s diphenylpyrazole may prioritize kinase inhibition .

Anti-Tubercular Pyrazol-4-yl DHPMs ()

Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed potent anti-tubercular activity (MIC = 0.8 µg/mL vs. M. tuberculosis), outperforming isoniazid.

- Substituent Effects :

- The 4-fluorophenyl group enhances target binding via halogen bonding, absent in the target compound’s 1,3-diphenylpyrazole.

- Activity Comparison :

| Compound | Anti-TB Activity (MIC, µg/mL) |

|---|---|

| Target Compound | Not reported |

| 4-Fluorophenyl Analog () | 0.8 |

Chlorophenyl and Tetrazolyl Derivatives ()

Crystallographic Data ()

A chloro-methylpyrazole analog (C18H19ClN4O3) crystallizes in the triclinic P1 space group (a = 7.9083 Å, Z = 2). The target compound’s crystal structure remains unreported, but similar DHPMs exhibit planar pyrimidine rings and chair conformations for the tetrahydropyrimidine moiety .

Pharmacological and Functional Comparisons

| Compound Class | Key Features | Bioactivity Highlights |

|---|---|---|

| Target DHPM | 1,3-Diphenylpyrazole, ethyl ester | Kinase inhibition (hypothetical) |

| Thiazolo-pyrimidines | Dichlorophenyl, thiazole ring | Antimicrobial (MIC 8 µg/mL) |

| 4-Fluorophenyl DHPMs | Halogen bonding | Anti-TB (MIC 0.8 µg/mL) |

| Tetrazolyl DHPMs | Tetrazole bioisostere | Improved metabolic stability |

Q & A

Q. Characterization :

- NMR (¹H/¹³C) confirms regiochemistry and substituent positions.

- HPLC ensures purity (>95%), critical for biological assays .

Basic: What biological activities are associated with this compound?

Reported activities include:

| Activity | Mechanism/Relevance | Evidence Source |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Anticancer | Inhibition of kinase pathways (e.g., EGFR, VEGFR) | |

| Anti-inflammatory | COX-2 enzyme suppression |

Biological evaluation often involves in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Basic: How is structural confirmation achieved when spectral data conflicts with expected results?

Q. Methodological Approach :

- Cross-Validation : Compare ¹H NMR peaks with analogs (e.g., pyrazole C-H protons resonate at δ 7.2–8.5 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the pyrazole-phenyl linkage) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 434.2) .

Advanced: How can reaction yields be optimized during the pyrazole functionalization step?

Q. Key Parameters :

| Factor | Optimization Strategy | Evidence |

|---|---|---|

| Solvent | Use DMF for polar intermediates; switch to toluene for Suzuki coupling . | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ improves cross-coupling efficiency . | |

| Temperature | Maintain 80–90°C to avoid side-product formation |

Q. Yield Improvement :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

- Use scavengers (e.g., activated carbon) to remove Pd residues post-coupling .

Advanced: How to resolve contradictions in biological activity data across studies?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Conditions : ATP concentration variations (1–10 mM) affect inhibition potency .

- Cell Lines : Differences in EGFR expression levels (e.g., A549 vs. HeLa) .

Q. Resolution Strategy :

- Standardize assays using validated cell lines (e.g., NCI-60 panel).

- Validate target engagement via Western blotting for phosphorylated kinases .

Advanced: What strategies enhance regioselectivity in substitutions on the tetrahydropyrimidine ring?

Q. Regioselective Functionalization :

| Position | Method | Example | Evidence |

|---|---|---|---|

| C4 | Electrophilic substitution (e.g., Cl⁻) | Chlorination using NCS in DCM | |

| C6 | Nucleophilic addition (e.g., Grignard) | Methyl group introduction via MeMgBr |

Key Insight : Steric hindrance from the 6-methyl group directs electrophiles to C4 .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Effect | Evidence |

|---|---|---|

| Ethyl → Propynyl | Enhances blood-brain barrier penetration | |

| Methoxy Addition | Improves solubility (logP reduction) | |

| CF₃ Substitution | Increases metabolic stability |

Q. Validation :

- LogP Measurements : Use shake-flask or HPLC-derived methods .

- In Vivo PK Studies**: Monitor half-life in rodent models .

Advanced: What are the stability challenges during storage, and how are they mitigated?

Q. Degradation Pathways :

- Hydrolysis : Ester groups degrade in humid conditions.

- Oxidation : Pyrazole rings susceptible to radical-mediated oxidation .

Q. Mitigation :

- Storage : Lyophilize and store at -20°C under argon .

- Formulation : Use cyclodextrin complexes to enhance aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.